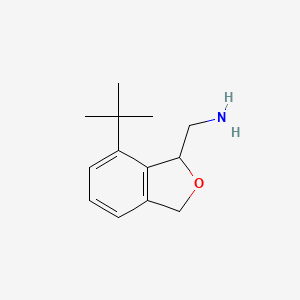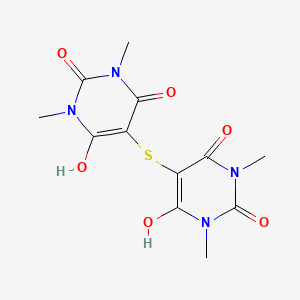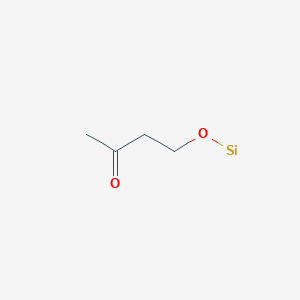![molecular formula C16H21NO3 B14182426 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane CAS No. 922501-12-0](/img/structure/B14182426.png)
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane is a chemical compound known for its unique structure and properties It features an oxetane ring, which is a four-membered cyclic ether, substituted with a nitromethyl group and a 2-(4-tert-butylphenyl)ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane typically involves multi-step organic reactions. One common approach is the reaction of 4-tert-butylbenzaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate can then undergo a cyclization reaction with an appropriate epoxide to form the oxetane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane can undergo various types of chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions. These interactions can affect various biochemical pathways and molecular targets, making it a versatile compound in research.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-Butylphenyl)-2-methylpropan-1-ol: Similar in structure but lacks the nitromethyl group and oxetane ring.
2-Methyl-3-(4-tert-butylphenyl)propanol: Another related compound with a different functional group arrangement.
Properties
CAS No. |
922501-12-0 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-[2-(4-tert-butylphenyl)ethenyl]-3-(nitromethyl)oxetane |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)14-6-4-13(5-7-14)8-9-16(10-17(18)19)11-20-12-16/h4-9H,10-12H2,1-3H3 |
InChI Key |
LXRNAIWQSBSVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2(COC2)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)

![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)

difluorosilane](/img/structure/B14182383.png)
![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)




![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
